2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine
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Overview
Description
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that contains both pyridine and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the thiophene ring followed by its functionalization and subsequent coupling with a pyridine derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can be compared with other similar compounds, such as:
2-Thiopheneethylamine: Another thiophene-containing compound with similar biological activities.
2-Thiophenemethylamine: A related compound used in the synthesis of various pharmaceuticals.
Indole derivatives: Compounds with a similar heterocyclic structure that also exhibit diverse biological activities.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-11(5-3-7-13-9)14-10(2)12-6-4-8-15-12/h3-8,10,14H,1-2H3 |
InChI Key |
AGXCCONJEUPNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(C)C2=CC=CS2 |
Origin of Product |
United States |
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